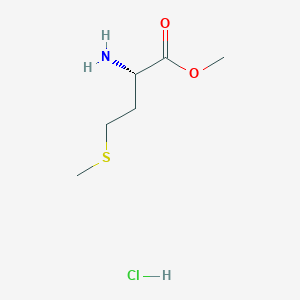

L-Methionine methyl ester hydrochloride

Descripción general

Descripción

El hidrocloruro de metil ester de metionina es un compuesto químico con la fórmula molecular CH3SCH2CH2CH(NH2)COOCH3 · HCl. Es un derivado del aminoácido metionina, donde el grupo carboxilo está esterificado con metanol, y está presente como una sal de hidrocloruro. Este compuesto se utiliza comúnmente en la síntesis de péptidos y como bloque de construcción en la síntesis orgánica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El hidrocloruro de metil ester de metionina se puede sintetizar haciendo reaccionar metionina con metanol en presencia de ácido clorhídrico. La reacción generalmente implica la esterificación del grupo carboxilo de la metionina con metanol, facilitada por el ambiente ácido proporcionado por el ácido clorhídrico. La reacción se lleva a cabo a temperatura ambiente y produce el producto esterificado como una sal de hidrocloruro .

Métodos de producción industrial

En entornos industriales, la producción de hidrocloruro de metil ester de metionina sigue principios similares pero a una escala mayor. El proceso implica el uso de grandes reactores donde la metionina y el metanol se combinan con ácido clorhídrico en condiciones controladas. La mezcla de reacción se purifica luego para aislar el producto deseado, que posteriormente se seca y empaqueta para su uso .

Análisis De Reacciones Químicas

Tipos de reacciones

El hidrocloruro de metil ester de metionina experimenta varias reacciones químicas, que incluyen:

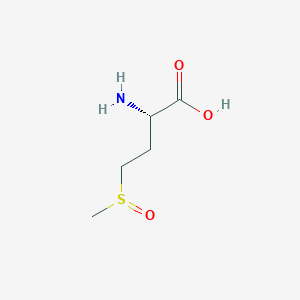

Oxidación: El átomo de azufre en la cadena lateral de la metionina se puede oxidar para formar sulfoxidos y sulfonas.

Reducción: El grupo éster se puede reducir al alcohol correspondiente.

Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico se pueden utilizar en condiciones suaves para oxidar el átomo de azufre.

Reducción: El hidruro de aluminio y litio o el borohidruro de sodio se pueden usar para reducir el grupo éster.

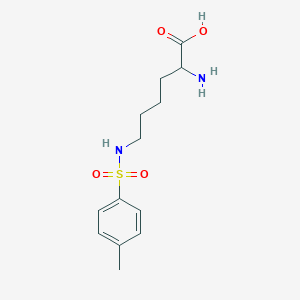

Sustitución: Diversos nucleófilos, como aminas o tioles, pueden reaccionar con el grupo amino en condiciones apropiadas.

Principales productos formados

Oxidación: Hidrocloruro de metil ester de metionina sulfoxido e hidrocloruro de metil ester de metionina sulfona.

Reducción: Hidrocloruro de metil alcohol de metionina.

Sustitución: Derivados de metionina sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El hidrocloruro de metil ester de metionina tiene una amplia gama de aplicaciones en la investigación científica:

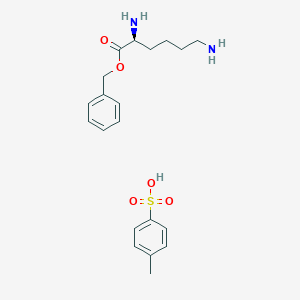

Química: Se utiliza como bloque de construcción en la síntesis orgánica y la síntesis de péptidos.

Biología: Sirve como precursor para la síntesis de diversas moléculas biológicamente activas.

Medicina: Se utiliza en el desarrollo de productos farmacéuticos y como herramienta de investigación para estudiar el metabolismo de la metionina.

Industria: Se emplea en la producción de productos químicos especiales y como intermedio en la síntesis de moléculas complejas

Mecanismo De Acción

El hidrocloruro de metil ester de metionina ejerce sus efectos principalmente a través de su función como derivado de la metionina. En los sistemas biológicos, se puede hidrolizar para liberar metionina, que es un aminoácido esencial involucrado en la síntesis de proteínas, las reacciones de metilación y la síntesis de otras biomoléculas importantes. El compuesto también puede participar en varias reacciones químicas debido a sus grupos funcionales, contribuyendo a su versatilidad en la investigación y las aplicaciones industriales .

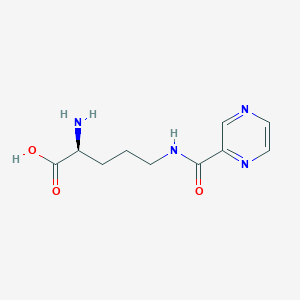

Comparación Con Compuestos Similares

Compuestos similares

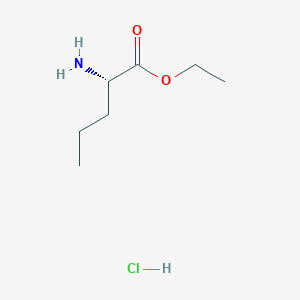

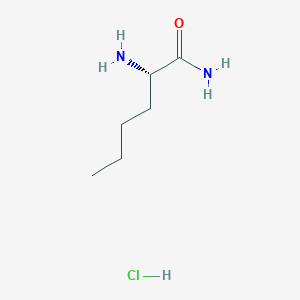

- Hidrocloruro de metil ester de glicina

- Hidrocloruro de metil ester de L-alanina

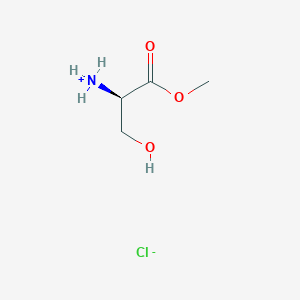

- Hidrocloruro de metil ester de L-serina

- Hidrocloruro de metil ester de L-valina

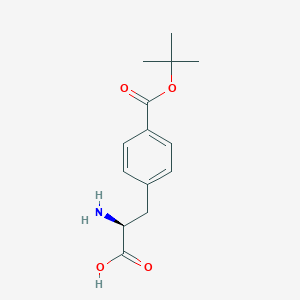

- Hidrocloruro de metil ester de L-tirosina

Singularidad

El hidrocloruro de metil ester de metionina es único debido a la presencia del átomo de azufre en su cadena lateral, lo que confiere propiedades químicas distintas en comparación con otros ésteres metílicos de aminoácidos. Este átomo de azufre permite reacciones específicas de oxidación y reducción que no son posibles con otros derivados de aminoácidos. Además, el papel de la metionina como precursor de diversas moléculas biológicamente importantes la diferencia aún más de otros compuestos similares .

Propiedades

IUPAC Name |

methyl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-9-6(8)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVUPUNLVKELNV-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2491-18-1 | |

| Record name | L-Methionine, methyl ester, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2491-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl L-methionate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

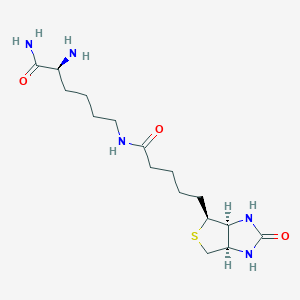

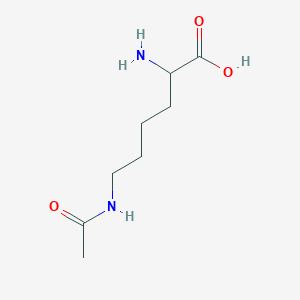

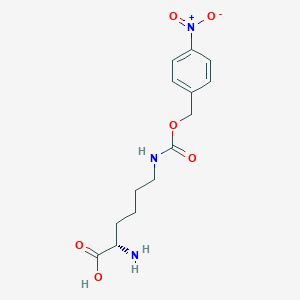

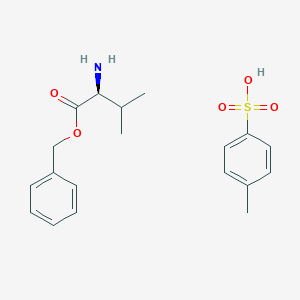

Feasible Synthetic Routes

Q1: What is the structural characterization of L-Methionine methyl ester hydrochloride?

A1: this compound has the molecular formula C6H14ClNO2S and a molecular weight of 199.71 g/mol. While the provided abstracts do not delve into specific spectroscopic data, they confirm its structure through synthesis methods and subsequent reactions. For example, [] outlines the synthesis of N-(benzyloxycarbonyl)-L-vinylglycine methyl ester starting from this compound, implicitly confirming its structure.

Q2: How stable is this compound under various conditions?

A2: While the provided abstracts don't directly address stability under various conditions, one study investigated its use as a corrosion inhibitor. [] found that this compound effectively inhibited iron corrosion in molar hydrochloric acid (HCl), with inhibition efficiency increasing with temperature up to 50°C. This suggests stability in acidic environments and at moderately elevated temperatures.

Q3: Are there any studies on the catalytic properties and applications of this compound?

A3: The provided abstracts don't focus on the catalytic properties of this compound. Instead, they highlight its use as a starting material or intermediate in chemical synthesis. For instance, [] describes a novel method to synthesize this compound with high yields (95.4%–97.5%) using thionyl chloride in methanol, demonstrating its value in synthesizing other important compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.